molecular formula C15H18BNO3 B13121283 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol

Cat. No.: B13121283
M. Wt: 271.12 g/mol
InChI Key: MTLREXJHRWHSGZ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinolin-8-ol moiety and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or toluene. The reaction temperature is typically maintained between 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The quinolin-8-ol moiety can interact with metal ions, which is important for its role as a fluorescent probe and in catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-ol

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-8-12(18)13-10(11)6-5-9-17-13/h5-9,18H,1-4H3

InChI Key

MTLREXJHRWHSGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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